molecular formula C10H10FNO2 B2967376 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1499337-41-5

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B2967376
CAS RN: 1499337-41-5
M. Wt: 195.193
InChI Key: RLCHXHGIHXSTID-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H10FNO2 . It is used in research and has been involved in studies for the development of new drugs .


Synthesis Analysis

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and similar compounds often involves various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . In one study, a series of substituted quinoline-4-carboxylic acids were reduced under different conditions, depending on the nature of the substituent in position 2 of the quinoline ring and the degree of substitution .


Molecular Structure Analysis

The molecular weight of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is 195.19 . It has been used in X-ray crystallography studies, which provide detailed information about its molecular structure .


Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, participate in both electrophilic and nucleophilic substitution reactions . They are also involved in various cyclization and cycloaddition reactions .

Scientific Research Applications

Antimycobacterial Activities

Research into novel fluoroquinolones, which include derivatives of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has demonstrated significant antimycobacterial activities both in vitro and in vivo against various strains of Mycobacterium tuberculosis, including drug-resistant strains. These compounds have been evaluated for their ability to inhibit the supercoiling activity of DNA gyrase, an enzyme critical for bacterial DNA replication. One such compound showed high efficacy in reducing mycobacterial load in lung and spleen tissues at specific dosages, highlighting its potential as a therapeutic agent against tuberculosis (Senthilkumar et al., 2009).

Antibacterial Properties

Several studies have synthesized and evaluated the antibacterial activity of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, revealing their potent effects against a wide range of Gram-positive and Gram-negative bacteria. These activities are attributed to structural modifications at different positions on the quinoline ring, which enhance the compounds' ability to interfere with bacterial DNA processes. The exploration of structure-activity relationships (SAR) has led to the identification of derivatives with significantly higher activity than established antibacterial agents, making them candidates for the development of new antibacterial drugs (Koga et al., 1980), (Cooper et al., 1990).

Mechanism of Action

While the specific mechanism of action for 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to exhibit a broad range of biological activities. They are often used in the development of new drugs due to their unique biological properties .

Future Directions

The future directions for 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and similar compounds involve their potential use in the development of new drugs. Their unique biological properties make them promising candidates for drug discovery .

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCHXHGIHXSTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1C(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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